molecular formula C6H9KO5S B1260664 Potassium 3-sulphonatopropyl acrylate CAS No. 31098-20-1

Potassium 3-sulphonatopropyl acrylate

Cat. No. B1260664
CAS RN: 31098-20-1
M. Wt: 232.3 g/mol
InChI Key: VSFOXJWBPGONDR-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of compounds similar to Potassium 3-sulphonatopropyl acrylate involves the reaction of specific phosphonates with ethoxycarbonylmethylenetriphenylphosphorane, demonstrating a method for creating complex esters and acrylates with potential relevance to the synthesis of this compound itself (Pevzner, 2016).

Molecular Structure Analysis

The molecular structure of related compounds, such as poly(ethylene terephthalate)s lightly sulphonated with potassium sulphonate groups, has been studied using infrared spectroscopy, revealing the association of sulphonic acid groups through hydrogen bonds, which could imply similar structural characteristics for this compound (Ostrowska-Gumkowska & Ostrowska-Czubenko, 1994).

Chemical Reactions and Properties

The degradation of acrylamide copolymers with potassium salt of p-styrene sulphonic acid under the influence of K2S2O8 at elevated temperatures demonstrates the chemical reactivity and potential degradation pathways of potassium-containing acrylate compounds, which may share similarities with this compound (Kurenkov, Orlova, & Myagchenkov, 1986).

Physical Properties Analysis

The physical properties of polymers containing potassium sulphonate groups, such as their solution absorbency and response to different solutions, have been explored. For instance, a novel potassium humate–acrylic acid–acrylamide superabsorbent polymer exhibits significant absorbency in various solutions, indicating the potential for high water absorbency in this compound based materials (Li et al., 2008).

Chemical Properties Analysis

The synthesis and characterization of polymers incorporating sulphobetaine copolymers of acrylamide and specific sulphonate monomers demonstrate the chemical versatility and potential applications of sulphonate-containing acrylates. These studies provide insight into the chemical properties of compounds similar to this compound, including reactivity ratios and molecular weight considerations (McCormick, Salazar, 1992).

Scientific Research Applications

Luminescence Properties

Potassium 3-sulphonatopropyl acrylate has been utilized in research exploring luminescence properties. For instance, studies on terbium-doped poly(acrylic acid) containing 1,10-phenanthroline and 2,2′-bipyridine ligands, which involve the synthesis of these polymers using potassium persulfate as an initiator, highlight the role of such substances in enhancing luminescent properties. This is particularly significant for applications in materials science and optical technologies (Flores, Caldino, & Arroyo, 2006).

Environmental Chemistry and Biotransformations

In the realm of environmental chemistry, this compound and related compounds are studied for their role in biotransformations in sediments. For example, 3-Mercaptopropionate, a related compound, is a significant organic sulfur compound in coastal marine sediments. It is formed through the addition of H2S to acrylate, a process where potassium acrylate might be involved (Kiene & Taylor, 1988).

Solar Cell Efficiency Improvement

This compound finds applications in improving the efficiency of solar cells. In research on CsPbI3 perovskite solar cells, molecules like 3-sulphonatopropyl acrylate potassium salts have been employed to modify interfaces, thereby enhancing the efficiency and stability of these cells. This shows its potential in advancing renewable energy technologies (Xu et al., 2022).

Superabsorbent Hydrogels

The substance is also key in the synthesis of superabsorbent polymers (SAPs), which are essential in water absorption and retention technologies. Research in this area focuses on creating materials with high water absorbency, which have applications in agriculture and other industries requiring moisture control (Gonçalves et al., 2016).

Polymer Synthesis and Characterization

Further, this compound plays a role in the synthesis and characterization of various polymers. Studies in this field involve understanding the properties of these polymers, which have implications in material science and industrial applications (Pevzner, 2016).

Safety and Hazards

Potassium 3-sulphonatopropyl acrylate is harmful if inhaled and causes skin and eye irritation . It may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Potassium 3-sulphonatopropyl acrylate has been used in modifying the buried interface in CsPbI3 Perovskite Solar Cells . This modification has resulted in favorable functions in terms of passivating interfacial defects, optimizing energetic alignment, and facilitating perovskite crystallization . This strategy shows a promising future in developing high-performance all-inorganic perovskite photovoltaics .

properties

IUPAC Name

potassium;3-prop-2-enoyloxypropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5S.K/c1-2-6(7)11-4-3-5-12(8,9)10;/h2H,1,3-5H2,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFOXJWBPGONDR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9KO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101014889
Record name Potassium 3-sulfopropyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101014889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31098-20-1
Record name 2-Propenoic acid, 3-sulfopropyl ester, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031098201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-sulfopropyl ester, potassium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium 3-sulfopropyl acrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 3-sulphonatopropyl acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of 3-Sulfopropyl acrylate potassium salt in materials science?

A1: 3-Sulfopropyl acrylate potassium salt (SPAK) is frequently used as a monomer in the synthesis of various hydrogels. Its incorporation introduces negative charges and sulfonic acid groups, impacting the hydrogel's swelling behavior, mechanical properties, and potential for applications like drug delivery, tissue engineering, and soft robotics. [, , , , , , ]

Q2: How does the concentration of SPAK influence the properties of hydrogels containing N-isopropylacrylamide (NIPAAm)?

A2: Increasing the SPAK concentration in NIPAAm-based hydrogels significantly increases their swelling ratio. For instance, a hydrogel with 87.5 mol% SPAK and 1 mol% crosslinker exhibited a swelling ratio of 35,000%, significantly higher than the NIPAAm homopolymer with the same crosslinker concentration (1000%). This is attributed to the hydrophilic nature of SPAK. []

Q3: Can SPAK-containing hydrogels be used in applications requiring responsiveness to external stimuli?

A3: Yes, hydrogels containing SPAK and NIPAAm exhibit thermoresponsive behavior. They demonstrate a lower critical solution temperature (LCST) close to poly(NIPAAm), around 28-30°C. This means the hydrogels undergo a reversible transition from a swollen state to a collapsed state upon reaching this temperature. []

Q4: How does the presence of SPAK in a polymer membrane impact its ionic permeability?

A4: SPAK, carrying negative charges, is combined with positively charged poly(diallyl-dimethylammonium chloride) to create polymer membranes with controllable ionic permeability. This control is achieved by injecting a neurotransmitter solution, enabling the emulation of signal transmission behavior observed in biological neurons. []

Q5: How does the drying process under strain affect SPAK-containing double-network hydrogels?

A5: Drying AMPS/AAm double-network hydrogels (where AMPS is 2-acrylamido-2-methylpropane sulfuric acid) under high extension ratios (>2) leads to plastic deformation and non-Fickian water diffusion behavior. This highlights the importance of controlling mechanical constraints during the drying of these hydrogels. []

Q6: Can the mechanical properties of SPAK-based double-network hydrogels be enhanced?

A6: Yes, incorporating physically trapped polymer chains (PTPCs) like high molecular weight poly(ethylene oxide) (PEO) or polyacrylamide (PAAm) into SPAK/AAm double-network hydrogels significantly enhances their tensile strength and elongation at break. These PTPCs act as molecular release agents, reducing internal friction and increasing energy dissipation during deformation. []

Q7: What is the role of SPAK in proton-conductive membranes for fuel cells?

A7: SPAK, due to its sulfonic acid groups, is a key component in the synthesis of proton-conductive polymer and hybrid polymer-inorganic membranes for fuel cells. These membranes, synthesized through UV-initiated polymerization and sol-gel processes, exhibit high proton conductivity and low methanol uptake, making them suitable for fuel cell applications. [, ]

Q8: How does SPAK contribute to the development of superporous hydrogels (SPHs)?

A8: SPAK is used in the synthesis of semi-interpenetrating polymer network (semi-IPN) superporous hydrogels (SPHs). The swelling ratio and mechanical strength of these SPHs can be tuned by adjusting parameters like the ratio of SPAK to crosslinker and initiator concentration. This tunability makes them promising for drug delivery systems. []

Q9: Can SPAK be used to improve the 3D printability of electroactive hydrogels (EAHs)?

A9: Yes, using glycidyl methacrylated hyaluronic acid (GMHA) as a multileg long chain crosslinker with SPAK significantly enhances the mechanical properties of the resulting EAHs without compromising their electroactivity. This improvement enables the 3D printing of elaborate structures with enhanced stretchability and fracture toughness. []

Q10: What is the significance of conical nanopores functionalized with SPAK-containing hydrogels?

A10: Conical nanopores functionalized with SPAK-containing hydrogels can be used to create cation-selective membranes. These membranes show potential for use in reversed electro-dialysis systems, which harvest energy from salinity gradients. []

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